3-(4-methyl-1H-indol-1-yl)propanoic acid
Description
Chemical Identity and Classification
3-(4-Methyl-1H-indol-1-yl)propanoic acid (CAS 1094654-47-3) is a heterocyclic organic compound belonging to the indole family. Its molecular formula is C₁₂H₁₃NO₂ , with a molecular weight of 203.24 g/mol . Structurally, it combines a substituted indole core with a propanoic acid side chain. The compound is classified as a carboxylic acid derivative of indole, where the indole nitrogen is substituted with a propanoic acid group at position 1, and a methyl group occupies position 4 of the benzene ring.
| Property | Value |
|---|---|
| CAS Number | 1094654-47-3 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES | CC1=C2C=CN(C2=CC=C1)CCC(=O)O |
| InChIKey | PASGHKFXXDYQMZ-UHFFFAOYSA-N |
This classification aligns with its role as a building block in synthetic chemistry, particularly in the preparation of bioactive molecules.
Historical Context and Discovery
While specific historical records for this compound are limited, its synthesis and applications are rooted in broader indole chemistry. Indole derivatives have been studied since the 19th century, with early work focusing on structural elucidation and natural product isolation. Modern synthetic routes, such as those involving methylation of indole precursors, likely contributed to its development. For example, patents describe methods for methylating indole compounds using dimethyl carbonate under basic conditions, which may inform its synthesis.
Structural Features and Molecular Architecture
The compound’s structure comprises two key components:
- Indole Core : A bicyclic system with a pyrrole ring fused to a benzene ring.
- Propanoic Acid Side Chain : A three-carbon chain terminating in a carboxylic acid group, attached to the indole nitrogen (position 1).
Key Structural Elements :
- Methyl Substitution : A methyl group at position 4 of the benzene ring enhances electron density, influencing reactivity.
- Planar Geometry : The indole’s aromaticity and the carboxylic acid’s hydrogen-bonding capability contribute to its physicochemical properties.
The propanoic acid group enables functionalization via esterification, amidation, or decarboxylation, making it valuable in medicinal chemistry.
Relationship to Indole Derivative Family
This compound belongs to the N-substituted indole carboxylic acids , a subclass with applications in drug discovery. It shares structural similarities with:
| Compound | Substitution Pattern | Applications |
|---|---|---|
| Indole-3-propionic acid | Propanoic acid at C3 | Auxin precursor, fluorescent probes |
| 3-(3-Methyl-1H-indol-1-yl)propanoic acid | Methyl at C3, propanoic acid at N1 | Heterocyclic synthesis intermediates |
| 3-(1-Methyl-1H-indol-3-yl)propanoic acid | Methyl at N1, propanoic acid at C3 | Receptor ligand precursors |
Its unique substitution pattern (methyl at C4, propanoic acid at N1) distinguishes it from positional isomers like 3-(3-methyl-1H-indol-1-yl)propanoic acid (CAS 57662-47-2).
Significance in Organic Chemistry Research
This compound serves as a versatile intermediate in synthesizing complex molecules. Its utility stems from:
- Reactivity : The carboxylic acid group undergoes nucleophilic acyl substitution, enabling coupling with amines or alcohols.
- Electronic Effects : The methyl group at C4 modulates the indole’s electron density, affecting reaction pathways in cross-couplings or cyclizations.
- Biological Relevance : Indole derivatives are common in natural products (e.g., tryptophan, serotonin) and drugs (e.g., antidepressants, kinase inhibitors).
Applications in Synthesis :
- Heterocyclic Construction : Used in forming pyrroles, pyrazoles, or isoquinolines via cycloaddition or condensation reactions.
- Peptide Mimetics : The propanoic acid side chain can anchor into peptide backbones for targeted drug delivery.
Properties
IUPAC Name |
3-(4-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGHKFXXDYQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via N-Alkylation of 4-methylindole
One of the most straightforward approaches is the N-alkylation of 4-methylindole with a suitable 3-halopropanoic acid derivative or ester, followed by hydrolysis if necessary.
- Step 1: React 4-methylindole with ethyl 3-bromopropanoate under basic conditions (e.g., potassium carbonate in DMF) to yield the N-(3-ethoxycarbonylpropyl)-4-methylindole intermediate.
- Step 2: Hydrolyze the ester group under acidic or basic conditions to obtain this compound.
This method leverages the nucleophilicity of the indole nitrogen and the electrophilicity of the halogenated propanoate ester.
Indole Ring Construction with Propanoic Acid Side Chain
Alternatively, the indole ring can be constructed with the propanoic acid chain already attached to the nitrogen.
- A Sonogashira coupling is employed to introduce an alkynyl side chain on an aniline derivative, which then undergoes cyclization to form the indole ring bearing the propanoic acid moiety.
- Gold(III) chloride (AuCl3) catalysis is used for mild cyclization conditions, facilitating the formation of the indole core with the side chain intact.
- Subsequent hydrolysis steps convert ester intermediates into the free acid.
This method is advantageous for introducing various substituents on the indole ring, including the 4-methyl group, by selecting appropriately substituted starting materials.
Multi-Step Synthesis via Hydrazone and Reduction Pathways
A more complex approach involves:
- Formation of hydrazone intermediates from substituted acetyl derivatives.
- Cyclization to indole derivatives under acidic conditions.
- Conversion of nitrile or cyano groups to amino groups via catalytic hydrogenation (e.g., Raney nickel, palladium on charcoal).
- Protection and deprotection steps to yield the final acid.
This route is more elaborate but allows for precise control over substitution patterns and functional group transformations.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Sonogashira coupling efficiency is influenced by the steric bulk of ortho-substituents on aryl halides, affecting yields and side product formation (e.g., diyne byproducts).
- Gold(III) chloride catalysis enables mild and efficient cyclization to indole derivatives, which is beneficial for sensitive functional groups.
- The N-alkylation approach requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- Catalytic hydrogenation steps in hydrazone-based syntheses must be optimized to prevent reduction of other sensitive groups.
- Hydrolysis conditions (acidic or basic) must be tailored to avoid decomposition of the indole ring or side chain.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that indole derivatives, including 3-(4-methyl-1H-indol-1-yl)propanoic acid, exhibit promising anticancer activities. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that derivatives of this compound could effectively target specific signaling pathways involved in cancer progression, leading to reduced tumor growth in preclinical models .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. The compound is believed to modulate neurotransmitter systems and reduce oxidative stress, which contributes to neuronal damage. Experimental models have shown that it may enhance cognitive functions and provide protection against neurotoxicity .
Anti-inflammatory Activity
In the context of inflammatory diseases, this compound has shown the ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .
Agricultural Applications
Plant Growth Regulators
this compound has been investigated as a plant growth regulator, particularly in enhancing root development and overall plant vigor. Studies have indicated that application of this compound can stimulate root elongation and biomass accumulation, making it beneficial for crop yields under stress conditions .
Pesticidal Properties
The compound's structural similarity to natural plant hormones suggests potential use as a biopesticide. Preliminary studies have shown that it can deter pests while promoting beneficial microbial activity in the soil . Its application could lead to more sustainable agricultural practices by reducing reliance on synthetic pesticides.
Material Science
Polymer Synthesis
In material science, this compound has been utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of indole derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Nanocomposite Development
Recent advancements have explored the use of this compound in developing nanocomposites for electronic applications. Its unique electronic properties allow for the creation of materials with improved conductivity and flexibility, which are essential for next-generation electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as inhibitors of enzymes involved in cancer cell proliferation or as agonists/antagonists of neurotransmitter receptors . The specific pathways and targets depend on the structural modifications of the indole ring and the attached functional groups.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*IpA = Indole-3-propionic acid
Key Comparative Insights
Substituent Position and Electronic Effects
- 1-Position vs. 3-Position Propanoic Acid: The target compound’s propanoic acid at the 1-position (indole nitrogen) contrasts with analogs like IpA (3-position). This positional difference may alter hydrogen-bonding interactions with biological targets, as seen in NSAIDs where substituent placement affects cyclooxygenase (COX) inhibition .
- Methyl vs. Methoxy Groups: The 4-methyl group in the target compound enhances lipophilicity compared to 5-methoxy analogs (e.g., C₁₂H₁₃NO₃), which have higher polarity due to the electron-donating methoxy group. This impacts solubility and membrane permeability .
Functional Group Additions
- Oxazole-Ethoxy Substituent : The oxazole-containing analog (C₂₃H₂₂N₂O₄) introduces a bulky, aromatic side chain, likely improving affinity for hydrophobic binding pockets in enzymes or receptors .
- Fluorine Substitution: The 4-fluorophenyl group in C₁₈H₁₆FNO₃ enhances metabolic stability by resisting oxidative degradation, a common strategy in drug design .
Biological Activity
3-(4-methyl-1H-indol-1-yl)propanoic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C12H13N1O2
- CAS Number: 1094654-47-3
This compound features a methyl group at the 4-position of the indole ring, which differentiates it from other indole derivatives and may influence its biological activity and pharmacokinetics .
This compound interacts with various enzymes and proteins, particularly those involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes. These interactions can significantly impact cellular functions and metabolic pathways .
Cellular Effects
The compound has been shown to modulate several cellular processes:
- Gene Expression: It influences the expression of genes involved in apoptosis and cell proliferation.
- Cell Signaling: It affects signaling pathways that regulate cell growth and differentiation .
The mechanism of action involves several key processes:
- Enzyme Interaction: The compound acts as an inhibitor or activator of specific enzymes, potentially affecting cancer cell proliferation.
- Binding Affinity: Its structural features enhance binding to molecular targets, influencing pharmacological effects .
- Cellular Metabolism: It alters metabolic pathways, which can lead to changes in cellular energy dynamics and stress responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through caspase activation .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HCT116 | 20 | Cell cycle arrest |
| A549 | 25 | Induction of oxidative stress |
Antibacterial Activity
The compound also exhibits antibacterial properties. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. Further studies are needed to elucidate its full spectrum of antimicrobial activity .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella enterica | 128 µg/mL |
Case Studies
One notable study investigated the compound's effects on tuberculosis treatment by evaluating its efficacy in a mouse model. The results indicated a significant reduction in bacterial load following treatment with the compound, suggesting potential as an adjunct therapy for tuberculosis .
Q & A
Basic: What are the optimal synthetic routes for 3-(4-methyl-1H-indol-1-yl)propanoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound can be achieved via condensation reactions using indole derivatives and propanoic acid precursors. A common approach involves refluxing 3-formyl-1H-indole derivatives with thiol or carboxylic acid components in acetic acid with sodium acetate as a catalyst, followed by recrystallization to isolate the product . For example, acrylate intermediates (e.g., (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid) have been used to design structurally analogous compounds, with reaction yields dependent on solvent polarity, temperature (typically 80–100°C), and catalyst loading . Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to nucleophile) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) can improve purity (>95%) .
Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in research settings?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., indole C-4 methyl group and propanoic acid chain) via chemical shifts (e.g., indole protons at δ 7.0–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities like unreacted starting materials .
- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., m/z 217.11 for CHNO) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal structure ambiguities, particularly for solvate forms or stereoisomers .
Advanced: How do phase I and phase II metabolic transformations affect the stability and bioavailability of this compound in vivo?
Methodological Answer:
In vivo, the compound may undergo:
- Phase I (Functionalization): Hydroxylation at the indole ring (C-5 or C-6 positions) or β-oxidation of the propanoic acid chain, mediated by cytochrome P450 enzymes or peroxisomal pathways, respectively .
- Phase II (Conjugation): Sulfation or glucuronidation of hydroxylated metabolites via sulfotransferases (SULTs) or UDP-glucuronosyltransferases (UGTs), forming water-soluble derivatives (e.g., this compound-O-sulfate) for renal excretion .
Bioavailability studies in murine models suggest that conjugation reduces systemic exposure, necessitating dose adjustments in pharmacokinetic assays. Stability assays in simulated gastric fluid (pH 2.0) and hepatic microsomes can predict first-pass metabolism .
Advanced: What computational strategies can predict the binding affinity of this compound to biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Maestro model interactions with targets (e.g., cyclooxygenase-2 or aryl hydrocarbon receptor). The indole ring’s hydrophobic interactions and propanoic acid’s hydrogen bonding are critical scoring parameters .
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis using descriptors like logP, polar surface area, and H-bond donors predicts bioactivity across analogs .
- MD Simulations: Molecular dynamics (GROMACS/AMBER) assess binding stability over time, with RMSD/RMSF metrics evaluating ligand-protein complex flexibility .
Advanced: How should researchers address contradictory data regarding the metabolic byproducts of this compound observed in different in vitro models?
Methodological Answer:
Contradictions (e.g., varying ratios of sulfated vs. glucuronidated metabolites) may arise from:
- Enzyme Source Variability: Hepatic S9 fractions vs. recombinant enzymes differ in isoform expression (e.g., SULT1A1 vs. SULT1E1) .
- Experimental Design: Use isotopically labeled standards (e.g., C-propanoic acid) to track metabolite formation across models .
- Data Reconciliation: Meta-analysis of LC-MS/MS datasets with tools like XCMS Online or METLIN identifies consensus pathways . Validate findings using knockout animal models (e.g., UGT1A1 mice) .
Advanced: What experimental protocols are recommended for evaluating the anti-inflammatory or antioxidant potential of this compound in cellular assays?
Methodological Answer:
- Anti-inflammatory Assays:
- Antioxidant Assays:
- ROS Scavenging: DCFH-DA assay in HO-treated HepG2 cells; compare fluorescence reduction vs. controls .
- Mitochondrial Targeting: Use MitoTracker Red to confirm compound localization in mitochondria, followed by Seahorse XF analysis of oxidative stress .
Dose-response curves (1–100 µM) and NAC (positive control) are essential for data normalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
